

physical and chemical properties of 2-Bromo-6-hydroxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-hydroxybenzoic acid

Cat. No.: B1280795

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-6-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of **2-Bromo-6-hydroxybenzoic acid** (CAS No: 38876-70-9). It includes key data, experimental protocols for synthesis and analysis, and workflows for its characterization, designed to support research and development activities.

Core Properties and Safety Information

2-Bromo-6-hydroxybenzoic acid is a substituted aromatic compound containing a carboxylic acid, a hydroxyl group, and a bromine atom.^[1] These functional groups confer specific reactivity and properties, making it a useful building block in organic synthesis, particularly for the preparation of amides and other functionalized molecules.^[1] It is also used in the development of phenoxy- and phenylthiopyrimidine derivatives intended for use as herbicides.^[2]

Table 1: Physical and Chemical Properties of **2-Bromo-6-hydroxybenzoic Acid**

Property	Value	Source(s)
CAS Number	38876-70-9	[1] [2]
Molecular Formula	C ₇ H ₅ BrO ₃	[1] [3]
Molecular Weight	217.02 g/mol	[1] [3]
Physical Form	Solid	[3]
Flash Point	164 °C	[1]
InChI Key	LSIRNJVUVADUUAN- UHFFFAOYSA-N	[3]
SMILES String	OC(C1=C(C(C=CC=C1Br)O)=O	[3]

Table 2: Safety and Hazard Information

Hazard Information	Details	Source(s)
GHS Pictogram	GHS06 (Skull and crossbones)	[3]
Signal Word	Danger	[3]
Hazard Statement	H301: Toxic if swallowed	[3]
Precautionary Statements	P301 + P330 + P331 + P310	[3]
Hazard Class	Acute Toxicity 3 (Oral)	[3]
Storage Class	6.1C: Combustible, acute toxic Cat. 3 / toxic compounds	[3]

Users must handle this compound in accordance with the safety data sheet, using appropriate personal protective equipment (PPE) in a well-ventilated area.[\[4\]](#)

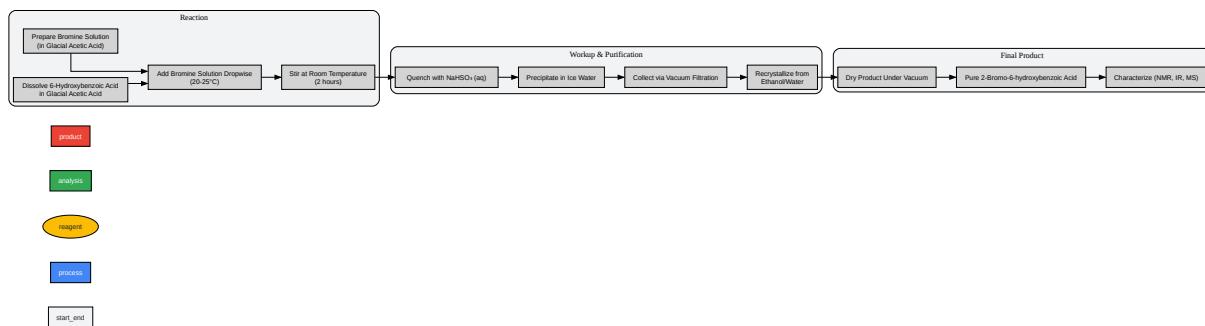
Spectroscopic Data (Predicted)

While comprehensive, experimentally verified spectra for **2-Bromo-6-hydroxybenzoic acid** are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts

Spectrum	Predicted Chemical Shift (ppm)	Assignment	Rationale
^1H NMR	~11-13 (broad s)	Carboxylic acid (-COOH)	Highly deshielded acidic proton.
	~9-10 (broad s)	Phenolic hydroxyl (-OH)	Deshielded acidic proton, position can vary.
	~6.8-7.5 (m)	Aromatic protons (Ar-H)	The electron-donating -OH and electron-withdrawing -Br and -COOH groups will create a complex splitting pattern for the three aromatic protons.
^{13}C NMR	~170	Carboxylic acid carbon (-COOH)	Typical chemical shift for a carboxylic acid carbonyl carbon.
	~155	C-OH (aromatic)	Carbon attached to the hydroxyl group, deshielded.
	~110	C-Br (aromatic)	Carbon attached to bromine, shielded relative to other substituted carbons.
	~115-135	Aromatic carbons (C-H & C-COOH)	Chemical shifts for the remaining aromatic carbons.

Table 4: Expected Infrared (IR) Absorption Bands


Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
2500-3300 (very broad)	O-H (Carboxylic Acid)	Stretching
3200-3600 (broad)	O-H (Phenol)	Stretching
~1700	C=O (Carboxylic Acid)	Stretching
1550-1620	C=C (Aromatic)	Stretching
1150-1300	C-O	Stretching

Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, **2-Bromo-6-hydroxybenzoic acid** would exhibit a characteristic molecular ion peak pattern due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity: [M]⁺ at m/z 216 and [M+2]⁺ at m/z 218.[5]

Experimental Protocols & Workflows

Detailed methodologies for the synthesis and analysis of **2-Bromo-6-hydroxybenzoic acid** are crucial for its application in research.

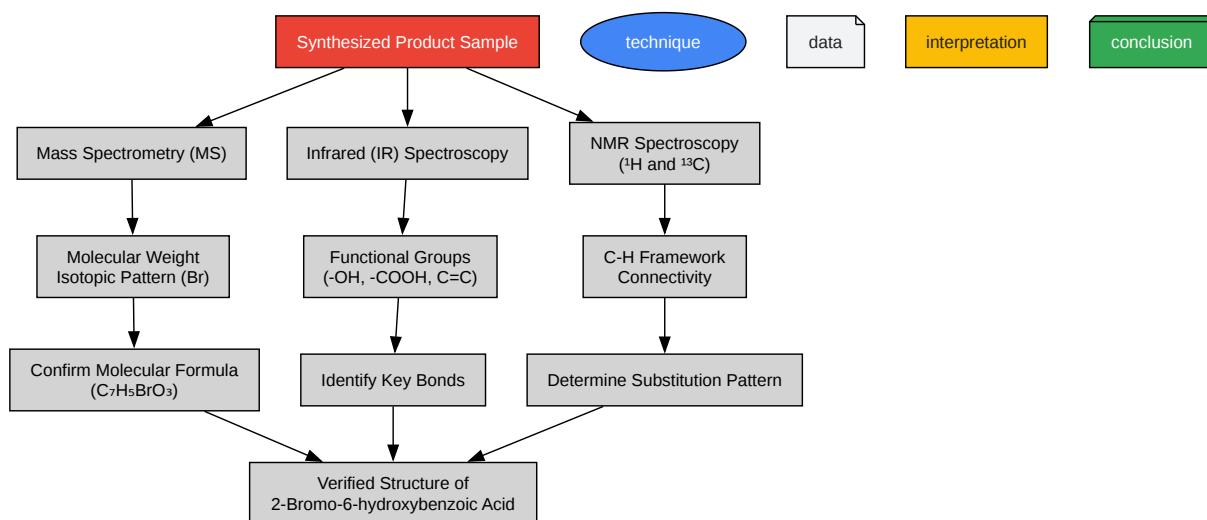
A representative protocol for the synthesis of a brominated hydroxybenzoic acid involves the direct electrophilic bromination of a hydroxybenzoic acid precursor. The following workflow is adapted from established methods for similar phenolic compounds.[6]

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Methodology:

- Reaction Setup: Dissolve the starting material (e.g., 6-hydroxybenzoic acid) in a suitable solvent like glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.[6]
- Bromination: Slowly add a solution of one equivalent of bromine in glacial acetic acid to the stirred solution. Maintain the temperature between 20-25°C using a water bath.[6]
- Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.[6]
- Workup: Quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the color disappears. Pour the reaction mixture into ice-cold water to precipitate the crude product.[6]
- Purification: Collect the solid precipitate by vacuum filtration. Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure **2-Bromo-6-hydroxybenzoic acid**.


The acidity of the carboxylic acid and phenolic hydroxyl groups can be quantified by determining their pKa values. A common method is potentiometric titration.[7]

Methodology:

- Preparation: Accurately weigh a sample of **2-Bromo-6-hydroxybenzoic acid** and dissolve it in a suitable solvent mixture (e.g., ethanol and deionized water).[7]
- Titration Setup: Place a calibrated pH probe into the solution and position a burette containing a standardized strong base solution (e.g., 0.10 M NaOH) above the beaker.[7]
- Data Collection: Add the titrant in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence points where the pH changes rapidly.[7]

- Analysis: Plot a graph of pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two acidic protons, two inflection points and two half-equivalence points may be observed, corresponding to the pKa of the carboxylic acid and the phenol.

Confirming the identity and purity of the synthesized compound requires a combination of spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic characterization.

Methodology:

- Sample Preparation: Prepare separate, appropriately concentrated samples of the compound for each analytical technique, using suitable solvents (e.g., deuterated solvents like DMSO-d₆ for NMR).^[8]
- Data Acquisition:

- Mass Spectrometry: Obtain the mass spectrum to determine the molecular weight and observe the characteristic bromine isotopic pattern.[\[5\]](#)
- IR Spectroscopy: Acquire the infrared spectrum to identify the principal functional groups.[\[5\]](#)
- NMR Spectroscopy: Run both ^1H and ^{13}C NMR spectra to elucidate the precise connectivity of the atoms and confirm the substitution pattern on the aromatic ring.[\[5\]](#)
- Data Integration: Correlate the data from all three techniques to build a complete and unambiguous structural assignment, confirming the identity and purity of the **2-Bromo-6-hydroxybenzoic acid**.[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-6-hydroxybenzoic acid | 38876-70-9 | NBA87670 [biosynth.com]
- 2. 2-Bromo-6-hydroxybenzoic acid | 38876-70-9 [chemicalbook.com]
- 3. 2-Bromo-6-hydroxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-6-hydroxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280795#physical-and-chemical-properties-of-2-bromo-6-hydroxybenzoic-acid\]](https://www.benchchem.com/product/b1280795#physical-and-chemical-properties-of-2-bromo-6-hydroxybenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com